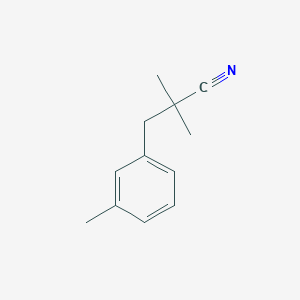

2,2-Dimethyl-3-(3-methylphenyl)propanenitrile

Description

Properties

IUPAC Name |

2,2-dimethyl-3-(3-methylphenyl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N/c1-10-5-4-6-11(7-10)8-12(2,3)9-13/h4-7H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQHJQGVPEKAFQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(C)(C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromomethylation of Aromatic Precursors

- Aromatic compounds such as 3-methylbenzene derivatives undergo bromomethylation using paraformaldehyde and hydrobromic acid in acetic acid medium.

- The reaction is typically conducted at around 50 °C for 2 hours, yielding bromomethylated aryl intermediates (e.g., 1-(bromomethyl)-3-methylbenzene) in moderate yields (~60-65%).

- The bromomethylated products are isolated by filtration after quenching with water and drying under vacuum.

- Safety note: Bromomethylated intermediates are toxic and lachrymatory, requiring efficient fume hood and protective equipment during handling.

Alkylation to Form Propanal Intermediates

- The bromomethylated aryl compounds are then reacted with isobutyraldehyde or its equivalents in the presence of a phase-transfer catalyst such as tetrabutylammonium iodide.

- This alkylation step forms 2,2-dimethyl-3-(3-methylphenyl)propanal derivatives with moderate yields.

- The aldehyde intermediates can be purified by fractional distillation and characterized by IR and NMR spectroscopy, confirming the presence of the aldehyde group and aromatic substituents.

Conversion to Propanenitrile

- The aldehyde intermediates can be further converted to the corresponding nitriles by classical methods such as oxime formation followed by dehydration or direct cyanide substitution reactions.

- Although specific experimental details for this conversion on the 3-methylphenyl substituted compound are limited, analogous transformations are well-documented in synthetic organic chemistry.

Friedel-Crafts Alkylation and Subsequent Functionalization

An alternative approach involves Friedel-Crafts type reactions between aromatic rings and nitrile-containing alkylating agents.

- Phenol or substituted phenols can be reacted with acrylonitrile in the presence of Lewis acids like aluminum trichloride to produce hydroxyphenyl propanenitrile intermediates.

- These intermediates can then be modified through further alkylation or substitution to introduce the 2,2-dimethyl and 3-(3-methylphenyl) groups.

- This method can achieve high purity (>98%) and good yields (>85%) for related propanenitrile compounds.

- Though this approach is more commonly applied to hydroxy-substituted phenyl derivatives, it provides a conceptual framework for preparing related nitrile compounds.

Summary Table of Preparation Methods

Research Findings and Analytical Data

- Infrared (IR) spectra of intermediates show characteristic aldehyde peaks near 1731 cm⁻¹ and aromatic C-H stretches.

- Proton NMR signals confirm methyl substituents (singlets at ~1.16 ppm for C(CH3)2), aromatic protons (6.9–7.3 ppm), and aldehyde protons (~9.6 ppm) in intermediates.

- Mass spectrometry (EI, 70 eV) confirms molecular ions consistent with expected molecular weights (e.g., m/z 190 for aldehyde intermediates).

- The final nitrile compounds have molecular weights around 173.25 g/mol and show a nitrile stretch in IR around 2250 cm⁻¹ (typical for C≡N groups).

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethyl-3-(3-methylphenyl)propanenitrile can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes, ketones, or carboxylic acids.

Reduction: Reduction reactions can convert the nitrile group to a primary amine.

Substitution: Nucleophilic substitution reactions can replace the nitrile group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophiles such as hydroxide (OH⁻) or ammonia (NH₃) can be used in substitution reactions.

Major Products Formed:

Oxidation: 2,2-Dimethyl-3-(3-methylphenyl)propanal, 2,2-Dimethyl-3-(3-methylphenyl)propanoic acid.

Reduction: 2,2-Dimethyl-3-(3-methylphenyl)propanamine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Applications

1. Intermediate in Organic Synthesis

DMMPN serves as a crucial intermediate in the synthesis of more complex organic molecules. Its structural features enable it to participate in various chemical reactions, including:

- Oxidation : DMMPN can be oxidized to form corresponding carboxylic acids.

- Reduction : The nitrile group can be converted to primary amines.

- Electrophilic Substitution : The aromatic ring can undergo electrophilic substitution reactions.

Table 1: Chemical Reactions Involving DMMPN

| Reaction Type | Product Formed | Common Reagents |

|---|---|---|

| Oxidation | 2,2-Dimethyl-3-(3-methylphenyl)propanoic acid | KMnO4, CrO3 |

| Reduction | 2,2-Dimethyl-3-(3-methylphenyl)propanamine | LiAlH4, Pd/C |

| Electrophilic Substitution | Various substituted aromatic compounds | Br2, HNO3 |

Biological Applications

2. Potential Biological Activities

Research has indicated that DMMPN may exhibit various biological activities. It is being investigated for its potential interactions with biomolecules and its therapeutic properties:

- Anti-inflammatory Effects : Studies suggest that DMMPN may inhibit certain inflammatory pathways.

- Anticancer Properties : Preliminary research indicates potential efficacy against specific cancer cell lines.

Medicinal Applications

3. Drug Development

The unique properties of DMMPN make it a candidate for drug development. Its ability to interact with biological targets positions it as a potential lead compound in medicinal chemistry:

- Mechanism of Action : The nitrile group can participate in hydrogen bonding with enzymes and receptors, influencing biochemical pathways.

Industrial Applications

4. Specialty Chemicals Production

DMMPN is utilized in the production of specialty chemicals and materials. Its versatility allows for integration into various industrial processes:

- Fragrance Industry : It is explored as a component in fragrance formulations due to its aromatic characteristics.

- Materials Science : Used in the synthesis of polymers and other advanced materials.

Case Study 1: Synthesis of Anticancer Agents

A study focused on synthesizing anticancer agents using DMMPN as an intermediate demonstrated its effectiveness in yielding compounds with enhanced cytotoxicity against cancer cell lines. This highlights its potential role in drug discovery.

Case Study 2: Fragrance Development

In the fragrance industry, DMMPN was evaluated for its olfactory properties and stability under various conditions. It was found to enhance the longevity of fragrance compositions while maintaining desirable scent profiles.

Mechanism of Action

The mechanism by which 2,2-Dimethyl-3-(3-methylphenyl)propanenitrile exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

2,2-Dimethyl-3-(naphthalen-1-yl)propanenitrile (11f')

- Structure : Replaces the 3-methylphenyl group with a naphthalen-1-yl moiety.

- This enhances hydrophobicity and may reduce solubility in polar solvents .

- Synthesis : Prepared via palladium-catalyzed coupling (Pd(PPh₃)₄, tris(4-trifluoromethylphenyl)phosphine) at 110°C, demonstrating compatibility with bulky aromatic systems .

2-(3-Methoxyphenyl)propanenitrile

- Structure : Features a methoxy group (-OCH₃) at the 3-position of the phenyl ring.

- MW: 161.2 g/mol; liquid at room temperature .

2-(3-Benzoylphenyl)propionitrile

- Structure : Incorporates a benzoyl group (-COC₆H₅) at the 3-position.

- Impact : The ketone functionality introduces polarity and hydrogen-bonding capability, significantly affecting solubility and biological activity (e.g., as a ketoprofen precursor) .

Aliphatic Chain Modifications

3-(N-Ethyl-3-methylanilino)propanenitrile

- Structure: Substitutes the methylphenyl group with an ethylamino-linked 3-methylphenyl group.

- MW: 188.27 g/mol .

2,2-Dimethyl-3-(oxiran-2-yl)propanenitrile

- Structure : Replaces the aromatic ring with an epoxide (oxirane) group.

- Impact : The epoxide enhances electrophilicity, making the compound reactive in ring-opening polymerizations or crosslinking applications. This contrasts with the aromatic nitriles’ stability .

Comparative Data Table

Key Findings

Aromatic Substituents : Bulky groups (e.g., naphthyl) enhance hydrophobicity, while electron-donating groups (e.g., methoxy) alter electronic properties for targeted reactivity .

Aliphatic Modifications: Epoxide or amino groups introduce reactivity diverging from aromatic nitriles, enabling applications in polymers or bioactive molecules .

Synthesis Flexibility : Palladium catalysis and hydrogenation are versatile for nitrile functionalization, accommodating diverse substituents .

Biological Activity

2,2-Dimethyl-3-(3-methylphenyl)propanenitrile, a compound with the CAS number 1228309-98-5, is an organic nitrile that has garnered interest in various fields including medicinal chemistry and biochemical research. Its unique structure, featuring a branched alkyl chain and a nitrile functional group, suggests potential biological activities that merit detailed investigation.

Chemical Structure

The molecular formula of this compound is . The compound's structure can be represented as follows:

The biological activity of this compound is largely attributed to its interactions at the molecular level. The nitrile group can participate in various biochemical reactions, influencing enzyme activities and cellular pathways.

Target Interactions

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, it could potentially inhibit cytochrome P450 enzymes, which are crucial for drug metabolism.

- Receptor Modulation : It may also interact with neurotransmitter receptors, affecting signal transduction pathways.

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) profile of this compound is influenced by its lipophilicity due to the presence of multiple methyl groups. This may enhance its bioavailability and metabolic stability.

Research indicates that this compound interacts with various biomolecules:

- Cellular Effects : It has been shown to modulate gene expression related to metabolic processes.

- Metabolic Pathways : In vitro studies suggest it may influence pathways such as glycolysis and the citric acid cycle.

Study 1: Enzyme Interaction

A study focused on the interaction of this compound with cytochrome P450 enzymes demonstrated significant inhibition at concentrations above 50 µM. This inhibition was dose-dependent and suggested potential applications in drug development where modulation of drug metabolism is desired.

Study 2: Cellular Metabolism

In a cellular assay using HepG2 liver cells, treatment with the compound led to altered expression levels of genes involved in lipid metabolism. Notably, there was a downregulation of genes associated with fatty acid synthesis, suggesting a possible role in metabolic regulation.

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.